molecular formula C10H7NO4 B13707207 2-Methyl-8-nitro-4H-chromen-4-one

2-Methyl-8-nitro-4H-chromen-4-one

Cat. No.: B13707207
M. Wt: 205.17 g/mol
InChI Key: GWQQIAKMNPYUAN-UHFFFAOYSA-N
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Description

2-Methyl-8-nitro-4H-chromen-4-one: is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is known for its simplicity and efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of greener and more sustainable methods, such as using recyclable catalysts, is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-8-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-8-nitro-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-8-nitro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. Additionally, its anti-inflammatory effects may involve the inhibition of key enzymes and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

  • 2-Methyl-4H-chromen-4-one
  • 8-Nitro-4H-chromen-4-one
  • 2-Methyl-8-chloro-4H-chromen-4-one

Comparison: 2-Methyl-8-nitro-4H-chromen-4-one is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and biological properties. Compared to 2-Methyl-4H-chromen-4-one, the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Similarly, the presence of the nitro group distinguishes it from 8-Nitro-4H-chromen-4-one, which lacks the methyl group .

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-methyl-8-nitrochromen-4-one

InChI

InChI=1S/C10H7NO4/c1-6-5-9(12)7-3-2-4-8(11(13)14)10(7)15-6/h2-5H,1H3

InChI Key

GWQQIAKMNPYUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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